molecular formula C20H24ClN5O2 B2397367 9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-82-5

9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2397367
CAS RN: 877616-82-5
M. Wt: 401.9
InChI Key: IKBXFUYRYQCBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
BenchChem offers high-quality 9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Affinity and Binding Modes at Adenosine Receptors

A study conducted by Szymańska et al. (2016) presents the synthesis and evaluation of a series of pyrimido- and tetrahydropyrazinoxanthines, related compounds to the specified chemical, for their affinities at adenosine receptors (ARs). The research highlights the differences in binding affinities and modes between human and rat ARs, providing insights into the structural variations influencing these interactions. This contributes to the understanding of adenosine receptor antagonism and could inform the design of receptor-specific drugs (Szymańska et al., 2016).

Synthesis and Chemical Behavior

Another study by Šimo et al. (1995) details the synthesis of related purinediones, illustrating the chemical versatility and synthetic pathways of compounds within this chemical class. This research aids in the broader understanding of pyrimido[1,2,3-cd]purine derivatives' synthesis and potential applications in medicinal chemistry (Šimo et al., 1995).

Ionization and Methylation Studies

Research by Rahat et al. (1974) explores the ionization and methylation reactions of purine-6,8-diones, a category encompassing compounds similar to the queried chemical. Understanding these compounds' ionization properties and reactivity towards methylation can provide insights into their biological activity and stability (Rahat et al., 1974).

Antimycobacterial Activity

A study by Gundersen et al. (2002) on 6-arylpurines, which share a structural framework with the specified chemical, showed significant activity against Mycobacterium tuberculosis. The research identifies key substituents enhancing antimycobacterial activity, offering a potential pathway for developing new antimycobacterial agents (Gundersen et al., 2002).

5-HT(1A) Receptor Ligands

Jurczyk et al. (2004) synthesized and evaluated a series of 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives of arylpiperazine for their affinity toward 5-HT(1A) receptors. The study provides valuable data on the binding affinity and functional activity of these compounds, contributing to the development of new pharmacotherapeutic agents (Jurczyk et al., 2004).

properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-12(2)11-26-18(27)16-17(23(4)20(26)28)22-19-24(9-6-10-25(16)19)15-8-5-7-14(21)13(15)3/h5,7-8,12H,6,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBXFUYRYQCBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.